Cas no 1897017-39-8 (2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol)

2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol 化学的及び物理的性質
名前と識別子
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- 2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol
- 1897017-39-8
- EN300-1795897
-
- インチ: 1S/C10H10N2O3/c1-14-8-4-2-3-6(10(8)13)7-5-9(11)15-12-7/h2-5,13H,11H2,1H3
- InChIKey: QCDJVMNOIFAMPY-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(=C1O)C1C=C(N)ON=1
計算された属性
- せいみつぶんしりょう: 206.06914219g/mol
- どういたいしつりょう: 206.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1795897-0.1g |
2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol |
1897017-39-8 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1795897-5.0g |
2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol |
1897017-39-8 | 5g |
$3273.0 | 2023-06-02 | ||
Enamine | EN300-1795897-1.0g |
2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol |
1897017-39-8 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-1795897-0.25g |
2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol |
1897017-39-8 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1795897-0.5g |
2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol |
1897017-39-8 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1795897-0.05g |
2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol |
1897017-39-8 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1795897-10.0g |
2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol |
1897017-39-8 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1795897-5g |
2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol |
1897017-39-8 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1795897-2.5g |
2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol |
1897017-39-8 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1795897-10g |
2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol |
1897017-39-8 | 10g |
$4852.0 | 2023-09-19 |
2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenolに関する追加情報
2-(5-Amino-1,2-Oxazol-3-Yl)-6-Methoxyphenol: A Comprehensive Overview
CAS No. 1897017-39-8, commonly referred to as 2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and material science. The molecule combines an oxazole ring, an amino group, and a methoxyphenol moiety, making it a versatile building block for various chemical reactions.
The oxazole ring in 2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol is a key structural element that contributes to its reactivity and stability. Oxazole derivatives are known for their ability to participate in diverse chemical transformations, including nucleophilic aromatic substitutions and cycloaddition reactions. Recent studies have highlighted the potential of this compound as a precursor for synthesizing bioactive molecules with anti-inflammatory and antioxidant properties.
In terms of synthesis, 2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol can be prepared through a variety of methods, including condensation reactions involving aldehydes or ketones with appropriate amino compounds. One notable approach involves the reaction of 5-amino-o-xylene with hydroxylamine hydrochloride under specific conditions to form the oxazole ring. The presence of the methoxy group at the 6-position of the phenolic ring enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmaceutical applications.
The latest research on CAS No. 1897017-39-8 has focused on its role in developing novel therapeutic agents. For instance, studies have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases such as Alzheimer's disease. Additionally, its ability to scavenge free radicals suggests potential applications in antioxidant therapies.
In the context of material science, 2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol has been explored as a component in advanced materials such as conductive polymers and sensors. Its unique electronic properties make it a promising candidate for enhancing the performance of these materials in various technological applications.
The compound's structural versatility also makes it an ideal substrate for further functionalization. By modifying the amino or methoxy groups, chemists can tailor the compound's properties to suit specific needs. For example, introducing additional functional groups can enhance its binding affinity to biological targets or improve its stability under harsh conditions.
In conclusion, CAS No. 1897017-39-8, or 2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol, is a multifaceted compound with immense potential across multiple disciplines. Its unique structure, reactivity, and bioactivity make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in the development of innovative solutions in chemistry and beyond.
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